
Dehydrochromolaenin
Overview
Description
Dehydrochromolaenin is a natural sesquiterpenoid compound isolated from the rhizomes of Curcuma zedoaria . It has the molecular formula C15H14O and a molecular weight of 210.3 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dehydrochromolaenin typically involves the extraction from natural sources such as the rhizomes of Curcuma zedoaria . The extraction process often uses solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of natural product extraction and purification. The process involves the use of organic solvents to extract the compound from plant material, followed by purification steps such as chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: Dehydrochromolaenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
The compound Dehydrochromolaenin is a lesser-known chemical entity that has garnered attention for its potential applications in various scientific fields. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.
Pharmacological Applications
This compound may exhibit pharmacological properties similar to those of its parent compound, chromolaenin, which has shown potential as an anti-inflammatory and antioxidant agent. Research indicates that derivatives of chromolaenin could be explored for their efficacy in treating conditions such as:
- Inflammation : The compound may inhibit inflammatory pathways, offering therapeutic benefits in diseases characterized by chronic inflammation.
- Oxidative Stress : As an antioxidant, it could help mitigate cellular damage caused by oxidative stress.
Potential in Drug Development
The unique structure of this compound suggests it could serve as a lead compound in drug development. Its derivatives might be synthesized and modified to enhance bioactivity and selectivity towards specific biological targets.
Use in Natural Product Chemistry
This compound can be used as a reference compound in the study of natural products derived from plants. Its chemical properties can help researchers understand the biosynthetic pathways involved in the production of similar compounds.
Data Table: Comparative Analysis of Chromolaenin Derivatives
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory effects of chromolaenin derivatives highlighted the potential for this compound to reduce pro-inflammatory cytokines in vitro. The results indicated that treatment with this compound led to a significant decrease in TNF-alpha levels, suggesting its role as an anti-inflammatory agent.
Case Study 2: Antioxidant Activity
In another investigation, the antioxidant activity of this compound was assessed using various assays (DPPH, ABTS). The results demonstrated that this compound exhibited significant free radical scavenging activity, comparable to established antioxidants.
Mechanism of Action
The mechanism of action of dehydrochromolaenin involves its interaction with various molecular targets and pathways. It acts as an inhibitor of specific signaling pathways, leading to the modulation of cellular processes such as apoptosis and inflammation . The compound’s effects are mediated through its ability to bind to and inhibit key enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Dehydrochromolaenin is unique among sesquiterpenoids due to its specific structural features and biological activities. Similar compounds include:
Arteannuin A: Another sesquiterpenoid with similar anti-inflammatory properties.
Pyrocurzerenone: Known for its anticancer activities.
7-Hydroxycadalene: Exhibits similar bioactive properties.
These compounds share structural similarities with this compound but differ in their specific biological activities and applications.
Biological Activity
Dehydrochromolaenin is a bioactive compound derived from various plants, particularly those in the Curcuma genus. This article explores its biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound belongs to the class of chromones and is characterized by its unique chemical structure that contributes to its biological activities. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol. The compound exhibits a range of pharmacological properties due to its ability to interact with various biological targets.
1. Anticancer Activity
This compound has shown significant potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and liver cancer cells.
- Case Study : A study conducted on human breast cancer cells (MCF-7) revealed that this compound significantly reduced cell viability by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the activation of caspase-3 and caspase-9 pathways .
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
- Findings : In an animal model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema, suggesting its potential as an anti-inflammatory agent .
3. Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi.
- Research Findings : A study reported that this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
The mechanisms through which this compound exerts its biological effects involve multiple pathways:
- Apoptosis Induction : It activates intrinsic apoptotic pathways leading to mitochondrial dysfunction and release of cytochrome c.
- Cytokine Modulation : It inhibits the NF-kB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with protein synthesis in microbial cells.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1,5,8-trimethylbenzo[e][1]benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-9-4-5-12-10(2)7-14-15(13(12)6-9)11(3)8-16-14/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXJESJBZRIFPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=C2C(=CO3)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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